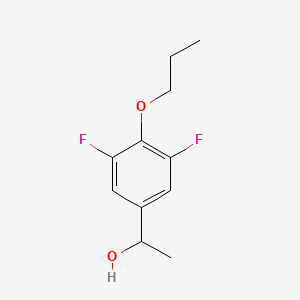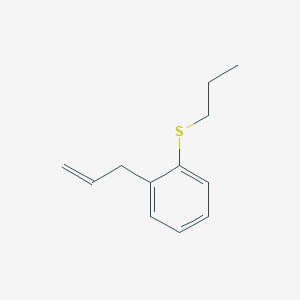
3-(2-n-Propylthiophenyl)-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-n-Propylthiophenyl)-1-propene is an organic compound that features a thiophene ring substituted with a propyl group and a propene chain. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and pharmaceuticals due to their unique electronic properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-n-Propylthiophenyl)-1-propene typically involves the alkylation of thiophene derivatives. One common method is the Friedel-Crafts alkylation, where thiophene is reacted with a propyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-n-Propylthiophenyl)-1-propene undergoes various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The double bond in the propene chain can be reduced to form the corresponding alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Propyl-substituted thiophene.
Substitution: Halogenated or alkylated thiophene derivatives.
Scientific Research Applications
3-(2-n-Propylthiophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 3-(2-n-Propylthiophenyl)-1-propene involves its interaction with molecular targets through its thiophene ring and propene chain. The compound can participate in π-π interactions, hydrogen bonding, and van der Waals forces, influencing its binding affinity and specificity. The pathways involved often include electron transfer processes and the modulation of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and reactivity.
2-Propylthiophene: A similar compound with a propyl group directly attached to the thiophene ring.
3-(2-Methylthiophenyl)-1-propene: A closely related compound with a methyl group instead of a propyl group.
Uniqueness
3-(2-n-Propylthiophenyl)-1-propene is unique due to the specific positioning of the propyl group and the propene chain, which imparts distinct electronic and steric properties
Properties
IUPAC Name |
1-prop-2-enyl-2-propylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16S/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h3,5-6,8-9H,1,4,7,10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVCVNBNDWFFCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC=C1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
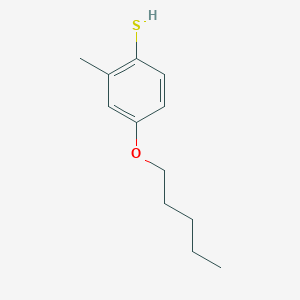

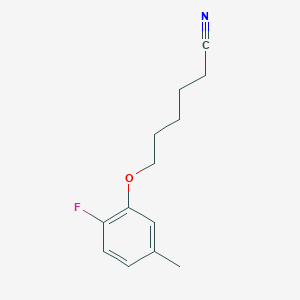

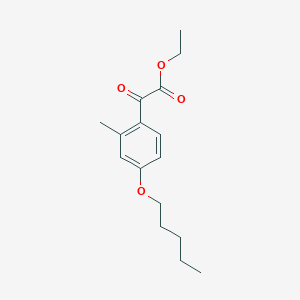
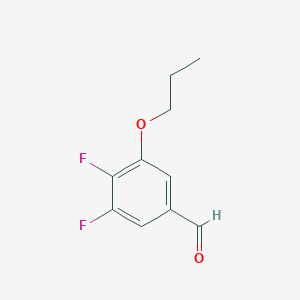
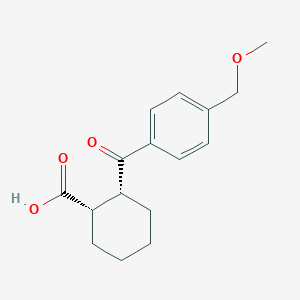
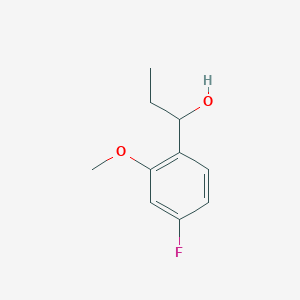
![1,3-Difluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B8001178.png)
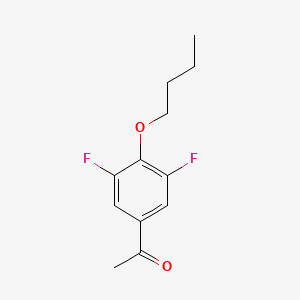
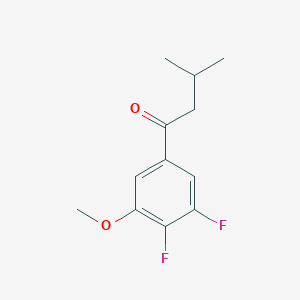
![2-[(Cyclohexyloxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8001193.png)
